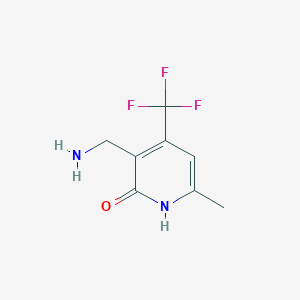

3-(Aminomethyl)-6-methyl-4-(trifluoromethyl)-2(1h)-pyridinone

Cat. No. B8810300

M. Wt: 206.16 g/mol

InChI Key: WQHDTHDJPDGYLZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08536179B2

Procedure details

To a dried 500 mL Parr bottle equipped with nitrogen inlet were added sodium acetate (1.502 g, 18.30 mmol), 10% palladium on carbon (1.579 g, 0.742 mmol), platinum(IV) oxide (0.011 g, 0.049 mmol) and a small amount of acetic acid to wet the catalysts, under nitrogen stream. Next was added 2-hydroxy-6-methyl-4-(trifluoromethyl)-3-pyridinecarbonitrile (2.0 g, 9.89 mmol) followed by acetic acid (175 mL) while under nitrogen atmosphere. The contents were sealed, placed on a Parr shaker, and reacted at 40 psi of H2 for ca. 6 hr, keeping the H2 psi between 20 and 40 psi (vessel was refilled twice). The vessel was purged with nitrogen and the reaction mixture filtered through Celite, and the filter pad was further washed with a small amount of acetic acid. The volatiles were removed in vacuo to afford a residue, which was dried under high vacuum for 45 min. The solid was suspended in conc. HCl (12 mL), stirred, and filtered. The clear filtrate was concentrated in vacuo and the residue dried under high vacuum. The collected solid was suspended in conc. HCl (2 mL) and diluted with EtOH (13 mL). The contents were agitated and stored at ca. 0° C. (freezer) for 30 min to give a white solid. The solid was filtered and washed with cold ethanol (5 mL). The solid was filtered and dried in vacuum oven for 1 h to give 3-(aminomethyl)-6-methyl-4-(trifluoromethyl)-2(1H)-pyridinone (0.95 g, 40%). LCMS E-S (M+H)=206.9. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.31 (s, 3H), 3.40-3.62 (m, 2H), 3.87 (d, J=5.05 Hz, 2H), 8.12-8.37 (m, 3H).

Quantity

2 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C([O-])(=O)C.[Na+].[OH:6][C:7]1[C:12]([C:13]#[N:14])=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=[C:9]([CH3:19])[N:8]=1>[Pd].[Pt](=O)=O.C(O)(=O)C>[NH2:14][CH2:13][C:12]1[C:7](=[O:6])[NH:8][C:9]([CH3:19])=[CH:10][C:11]=1[C:15]([F:16])([F:17])[F:18] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.502 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

1.579 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Name

|

|

|

Quantity

|

0.011 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt](=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=NC(=CC(=C1C#N)C(F)(F)F)C

|

Step Three

|

Name

|

|

|

Quantity

|

175 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a dried 500 mL Parr bottle equipped with nitrogen inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The contents were sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted at 40 psi of H2 for ca. 6 hr

|

|

Duration

|

6 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was refilled twice)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vessel was purged with nitrogen

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction mixture filtered through Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter pad was further washed with a small amount of acetic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The volatiles were removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a residue, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was dried under high vacuum for 45 min

|

|

Duration

|

45 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The clear filtrate was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue dried under high vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with EtOH (13 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The contents were agitated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

stored at ca. 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a white solid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold ethanol (5 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuum oven for 1 h

|

|

Duration

|

1 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCC=1C(NC(=CC1C(F)(F)F)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.95 g | |

| YIELD: PERCENTYIELD | 40% | |

| YIELD: CALCULATEDPERCENTYIELD | 46.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |